molecular formula C22H27N3O4 B14253027 Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 185609-78-3

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Katalognummer: B14253027
CAS-Nummer: 185609-78-3
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: QHRMEMAFLSGRRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a nitro group, and a piperidinylmethyl phenoxypropyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the piperidinylmethyl phenoxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperidinylmethyl phenoxypropyl side chain play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitro-N-(1-piperidinylmethyl)benzamide
  • N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}benzamide
  • 4-Nitro-N-(3-pyridinyl)benzamide

Uniqueness

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

185609-78-3

Molekularformel

C22H27N3O4

Molekulargewicht

397.5 g/mol

IUPAC-Name

4-nitro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide

InChI

InChI=1S/C22H27N3O4/c26-22(19-8-10-20(11-9-19)25(27)28)23-12-5-15-29-21-7-4-6-18(16-21)17-24-13-2-1-3-14-24/h4,6-11,16H,1-3,5,12-15,17H2,(H,23,26)

InChI-Schlüssel

QHRMEMAFLSGRRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.